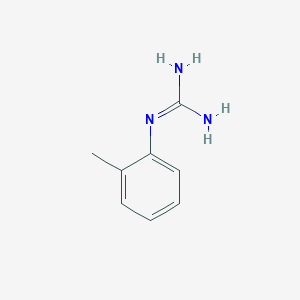acetic acid CAS No. 406190-09-8](/img/structure/B1348388.png)
[(2-Methylphenyl)amino](oxo)acetic acid
概览
描述
“(2-Methylphenyl)aminoacetic acid” is a monocarboxylic acid that is oxoacetic acid substituted by a (2-methylphenyl)amino group at position 212. It is an aromatic amide, an ether, and a monocarboxylic acid12.
Synthesis Analysis
The synthesis of “(2-Methylphenyl)aminoacetic acid” is not explicitly mentioned in the search results. However, related compounds such as “(2-ethyl-6-methylphenyl)(1-methoxypropan-2-yl)aminoacetic acid” are synthesized through various chemical reactions34.Molecular Structure Analysis
The molecular formula of “(2-Methylphenyl)aminoacetic acid” is C9H9NO33. The InChI representation is InChI=1S/C9H9NO3/c1-6-4-2-3-5-7(6)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)3. The canonical SMILES representation is CC1=CC=CC=C1NC(=O)C(=O)O3.
Chemical Reactions Analysis
The specific chemical reactions involving “(2-Methylphenyl)aminoacetic acid” are not detailed in the search results. However, related compounds undergo various chemical reactions34.Physical And Chemical Properties Analysis
The molecular weight of “(2-Methylphenyl)aminoacetic acid” is 179.17 g/mol3. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 33. The exact mass is 179.058243149 g/mol3.科研应用
Anticancer Activity
(2-Methylphenyl)aminoacetic acid and its derivatives have been explored for their potential in anticancer therapy. A study by Liu Ying-xiang (2007) synthesized a compound closely related to (2-Methylphenyl)aminoacetic acid, demonstrating its utility in anticancer activity in vitro (Liu Ying-xiang, 2007).
Vibrational Analysis for Molecular Structure
The molecular structure and vibrational analysis of compounds similar to (2-Methylphenyl)aminoacetic acid have been investigated. C. Bell and D. Dhas (2019) conducted a study on the vibrational spectral analysis and quantum chemical computation of a related compound (C. Bell & D. Dhas, 2019).
Antioxidant and Enzyme Inhibition Properties
The antioxidant properties and enzyme inhibition capacities of amino acid derivatives have been studied. M. Ikram et al. (2015) investigated the antioxidant and xanthine oxidase inhibitory activities of transition metal complexes involving an amino acid similar to (2-Methylphenyl)aminoacetic acid (M. Ikram et al., 2015).
Amino Acid Biosynthesis
Research on amino acid biosynthesis has also included the study of compounds related to (2-Methylphenyl)aminoacetic acid. F. Sauer, J. Erfle, and S. Mahadevan (1975) explored the incorporation of labeled compounds into amino acids by mixed rumen micro-organisms (F. Sauer, J. Erfle, & S. Mahadevan, 1975).
Synthesis for Antimicrobial Activity
The synthesis of derivatives of (2-Methylphenyl)aminoacetic acid for antimicrobial activity has been a topic of interest. M. Kalekar, A. Bhat, and V. Koli (2011) synthesized a compound for evaluating its antibacterial and antifungal properties (M. Kalekar, A. Bhat, & V. Koli, 2011).
Synthesis and Structure of Complexes
The synthesis and structural characterization of complexes involving compounds similar to (2-Methylphenyl)aminoacetic acid have been explored. D. Khristolyubov et al. (2021) synthesized complexes involving a closely related compound (D. Khristolyubov et al., 2021).
Safety And Hazards
The specific safety and hazards associated with “(2-Methylphenyl)aminoacetic acid” are not detailed in the search results. However, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use6.
未来方向
The future directions for “(2-Methylphenyl)aminoacetic acid” are not explicitly mentioned in the search results. However, related compounds such as metolachlor are used for the control of broadleaf weeds and annual grasses primarily in corn, soybean, and sorghum7.
Please note that the information provided is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
性质
IUPAC Name |
2-(2-methylanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-4-2-3-5-7(6)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORKFZUSLXVORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332558 | |
| Record name | [(2-methylphenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Methylphenyl)amino](oxo)acetic acid | |
CAS RN |
406190-09-8 | |
| Record name | [(2-methylphenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)
![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)
![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)
![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)
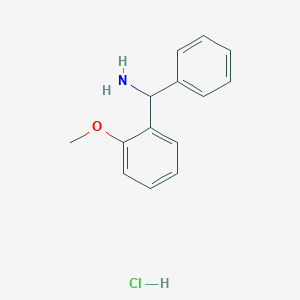
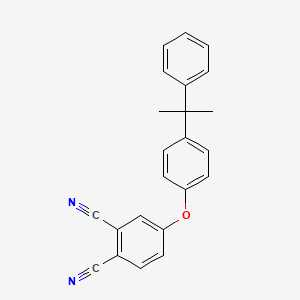
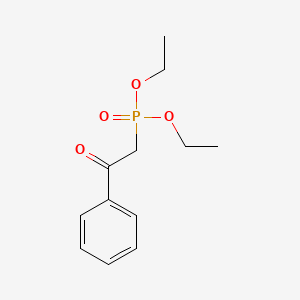
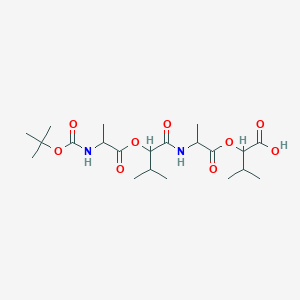
![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)
![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)
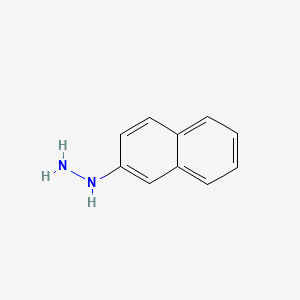
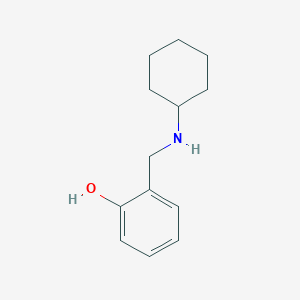
![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)
